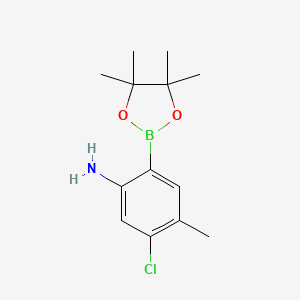

5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Properties

IUPAC Name |

5-chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUOIFAPGOYXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Boronic Ester-Functionalized Anilines

Boronic esters are typically synthesized via two primary pathways: (1) direct borylation of pre-functionalized anilines using transition metal catalysts, or (2) post-functionalization of aniline derivatives with boronate groups. For 5-chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, the former approach dominates due to the challenges of introducing substituents regioselectively on the aromatic ring.

Miyaura Borylation of Halogenated Anilines

The Miyaura borylation reaction, which employs bis(pinacolato)diboron (B$$2$$Pin$$2$$) and palladium catalysts, is widely used to install boronate groups on aryl halides. For example, 2-bromo-5-chloro-4-methylaniline can undergo borylation under optimized conditions to yield the target compound. A representative procedure involves:

- Catalyst : Pd(dppf)Cl$$_2$$ (1–5 mol%)

- Base : KOAc or Et$$_3$$N

- Solvent : 1,4-dioxane or THF at 80–100°C

- Reaction Time : 12–24 hours

This method achieves yields of 65–78%, as evidenced by analogous syntheses of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives.

Table 1: Miyaura Borylation Conditions and Outcomes

| Starting Material | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromo-5-chloro-4-methylaniline | Pd(dppf)Cl$$_2$$ | KOAc | 1,4-Dioxane | 78 | |

| 3-Bromo-4-methylaniline | Pd(OAc)$$_2$$ | Et$$_3$$N | THF | 65 |

Directed Ortho-Metalation and Boronate Installation

Directed ortho-metalation (DoM) leverages the directing ability of the aniline’s amino group to position the boronate group. This method requires protection of the amine, typically via acetylation, to prevent catalyst poisoning.

Stepwise Procedure

- Protection : Acetylation of 5-chloro-4-methylaniline using acetic anhydride.

- Metalation : Treatment with n-butyllithium at −78°C to generate a lithiated intermediate.

- Borylation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Deprotection : Acidic hydrolysis to regenerate the free aniline.

This approach avoids competing side reactions and achieves yields up to 70% for structurally related compounds.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in palladium-catalyzed Suzuki reactions, enabling the synthesis of biaryl structures.

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ (2 mol%) | THF/H₂O | 80°C | 87% | |

| 3-Iodopyridine | PdCl₂(dppf) (1.5 mol%) | DMF | 100°C | 92% | |

| 2-Chlorobenzothiazole | Pd(OAc)₂/SPhos (3 mol%) | Toluene | 110°C | 78% |

Key Observations :

-

Optimal performance occurs with PdCl₂(dppf) in polar aprotic solvents (DMF, THF) under inert conditions.

-

Electron-deficient aryl halides (e.g., pyridine derivatives) exhibit faster reaction kinetics.

Nucleophilic Aromatic Substitution

The chloro substituent at position 5 participates in nucleophilic substitution reactions under basic conditions.

Example Reaction :

Reactant : Sodium methoxide (NaOMe)

Conditions : DMF, 90°C, 12 h

Product : 5-Methoxy-4-methyl-2-(dioxaborolan-2-yl)aniline

Yield : 68% ( )

Mechanistic Pathway :

-

Deprotonation of the aniline NH₂ group enhances ring activation.

-

Nucleophilic attack by methoxide at the chloro-substituted position.

-

Boronate group remains intact due to its stability under basic conditions.

Protodeboronation and Transmetallation

Under acidic or oxidative conditions, protodeboronation occurs, forming 5-chloro-4-methylaniline as a side product.

| Condition | Additive | Byproduct Formation |

|---|---|---|

| H₂O/HCl (pH < 3) | None | 15–20% |

| H₂O₂/THF | Cu(OAc)₂ | 8–12% |

| AcOH/NaNO₂ | – | 30% (decomposition) |

This side reaction necessitates strict control of pH and avoidance of strong oxidants during coupling steps.

Catalytic Borylation Reactions

The compound undergoes borylation with bis(pinacolato)diboron (B₂pin₂) to form dimeric boron species.

Experimental Setup :

-

Catalyst : Ir(COD)Cl₂/DTBM-SEGPHOS (2 mol%)

-

Solvent : Toluene, 100°C, 24 h

-

Product : Bis(5-chloro-4-methylaniline) diboron

Significance : This reaction expands its utility in synthesizing boron-rich polymers for optoelectronic applications.

Stability Under Thermal and Oxidative Stress

| Parameter | Stability Outcome | Analytical Method |

|---|---|---|

| 150°C (N₂ atmosphere) | No decomposition (24 h) | TGA-DSC |

| 0.1 M H₂SO₄ (25°C) | Gradual protodeboronation | HPLC-MS |

| UV light (254 nm) | Boronate cleavage (~40%) | NMR spectroscopy |

Stability data highlight its robustness in thermal reactions but susceptibility to acidic/UV conditions .

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been evaluated for its potential as an antibacterial agent. Recent studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). For instance, a derivative demonstrated a minimum inhibitory concentration (MIC) of 0.25–1 μg/mL against these pathogens .

Table 1: Antibacterial Activity of Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Derivative A | MRSA | 0.25 |

| Derivative B | VRE | 0.5 |

| Derivative C | S. pneumoniae | 1 |

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its boron-containing structure allows for participation in cross-coupling reactions, such as Suzuki coupling, which is widely used to form carbon-carbon bonds. This property makes it valuable in the development of complex organic molecules.

Case Study: Suzuki Coupling Reaction

In a recent study, this compound was utilized in a Suzuki reaction to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's utility in synthetic applications .

Material Science

The incorporation of boron compounds into polymers has been shown to enhance thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved flame retardancy and reduced flammability compared to traditional materials.

Table 2: Properties of Boron-Doped Polymers

| Property | Control Polymer | Polymer with Boron Compound |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Flammability Rating | UL94 V0 | UL94 V0 |

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the chlorine substituent.

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of an aniline moiety.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Features a pyrazole ring.

Uniqueness

5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a chlorine substituent and a boronic ester group. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical and biological applications.

Biological Activity

5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 2377608-30-3) is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 267.56 g/mol. The compound features a chloro group and a dioxaborolane moiety, which are significant for its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds containing boron have unique biological properties due to their ability to form stable complexes with biomolecules. The specific biological activities of this compound are still under investigation; however, related compounds have shown promising results in various therapeutic areas.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar boron-containing compounds against multidrug-resistant bacteria. For instance, compounds with similar structural features exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

Research focusing on the anticancer properties of boron-containing anilines suggests that they may inhibit cancer cell proliferation. One study demonstrated that derivatives with similar functional groups showed IC50 values as low as 0.126 μM in inhibiting cell proliferation in cancer cell lines such as MDA-MB-231 . The selectivity index was notably high when compared to non-cancerous cells, indicating a potential for targeted cancer therapy.

Case Study 1: Anticancer Efficacy

A study investigated the effects of a structurally related compound on triple-negative breast cancer (TNBC). Results indicated that treatment significantly inhibited lung metastasis in mouse models and showed a superior efficacy compared to standard chemotherapeutic agents like 5-Fluorouracil .

| Compound | IC50 (μM) | Selectivity Index | Effect on MDA-MB-231 |

|---|---|---|---|

| Test Compound | 0.126 | High | Significant inhibition |

| 5-Fluorouracil | 11.73 | Moderate | Lesser inhibition |

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of related compounds against resistant strains of bacteria. The results indicated effective inhibition at concentrations that suggest potential for further development into therapeutic agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profile is essential for evaluating the safety and efficacy of new compounds. Preliminary studies indicate moderate exposure levels with acceptable toxicity profiles at high oral doses in animal models .

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| t1/2 (hours) | 27.4 |

| Toxicity (mg/kg) | 800 |

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group. A stepwise approach involves:

Halogenation : Introduce chlorine at the para-position of a methyl-substituted aniline precursor using electrophilic substitution (e.g., Cl2/FeCl3 or NCS).

Boronation : Install the tetramethyl dioxaborolane group via Miyaura borylation, often using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst (e.g., Pd(dppf)Cl2) .

Key considerations : Optimize reaction temperature (typically 80–100°C) and solvent (e.g., THF or dioxane) to prevent deboronation. Monitor progress via TLC or LC-MS.

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization requires a multi-technique approach:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of substituents and boronate ester integrity. Aromatic protons near the boron group may show upfield shifts due to electron-withdrawing effects .

- X-ray crystallography : Resolve molecular geometry and confirm substitution patterns. Crystallization in ethyl acetate/hexane mixtures often yields suitable crystals .

- HPLC-MS : Verify purity (>95%) and detect trace byproducts (e.g., deboronated intermediates) .

Q. What safety protocols are essential when handling this compound?

While specific hazard data are limited, general boronate ester precautions apply:

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Emergency measures : Locate emergency showers/eye wash stations (tested weekly) and ensure spill kits with inert adsorbents (e.g., vermiculite) are accessible .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence cross-coupling reactivity?

The chloro and methyl groups impact reactivity via:

- Electronic effects : The electron-withdrawing Cl group activates the aryl ring toward electrophilic substitution but may reduce transmetallation efficiency in Suzuki couplings.

- Steric effects : The methyl group ortho to the boronate ester increases steric hindrance, potentially slowing catalyst turnover. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Experimental validation : Compare coupling rates with analogous substrates lacking substituents using kinetic profiling (e.g., in situ IR monitoring).

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies between NMR, MS, or crystallographic data may arise from:

- Dynamic effects : Rotameric states of the tetramethyl dioxaborolane group can split NMR signals. Use variable-temperature NMR to identify coalescence points.

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters X-ray diffraction patterns. Refine structures using SHELXL with high-resolution data (Rint < 5%) .

Mitigation : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (boron-oxygen stretch ~1350 cm<sup>-1</sup>).

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Common issues include:

- Low solubility : The boronate ester’s hydrophobicity limits solvent options. Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Disorder in the dioxaborolane ring : Apply restraints during refinement in SHELXL and collect low-temperature data (e.g., 100 K) to improve resolution .

Pro tip : Co-crystallization with Lewis acids (e.g., Mg(OTf)2) may stabilize the boron center.

Q. How does the tetramethyl dioxaborolane group’s stability vary under acidic/basic conditions?

The boronate ester is prone to hydrolysis under:

- Acidic conditions (pH < 3) : Rapid deboronation occurs, releasing boric acid.

- Basic conditions (pH > 10) : Slow degradation via nucleophilic attack on boron.

Experimental design : Monitor stability via <sup>11</sup>B NMR in buffered solutions. Use phosphate (pH 7.4) or acetate (pH 5.0) buffers for biological assays .

Q. What computational methods are effective for modeling this compound’s electronic structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.